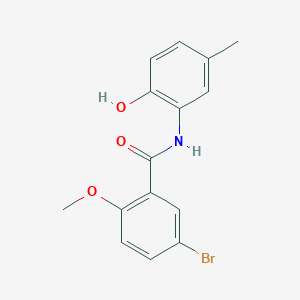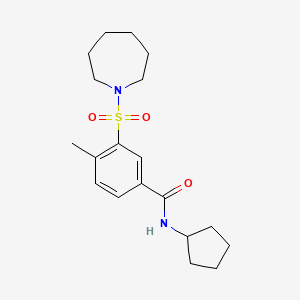![molecular formula C16H15ClN2O3 B4402177 2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)
2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide
Overview
Description
2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has also been used for enhancing athletic performance and bodybuilding. In recent years, there has been an increasing interest in the scientific research of GW 501516 due to its potential benefits in various fields.
Mechanism of Action
2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates the expression of genes involved in metabolism, energy expenditure, and inflammation. By activating PPARδ, this compound 501516 increases the expression of genes that promote fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, while reducing the expression of genes that promote lipid synthesis and inflammation.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects in animal models and human studies. It has been found to increase endurance and stamina by enhancing the utilization of fatty acids for energy production, reducing muscle fatigue, and improving oxygen delivery to muscles. It has also been shown to improve lipid metabolism by reducing triglyceride levels, increasing HDL cholesterol levels, and decreasing LDL cholesterol levels.
Advantages and Limitations for Lab Experiments
2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide 501516 has several advantages for lab experiments, including its high potency, selectivity, and bioavailability. It can be easily administered orally or intravenously, and it has a long half-life, which allows for sustained effects. However, there are also limitations to its use in lab experiments, such as potential toxicity and off-target effects, which require careful dose optimization and monitoring.
Future Directions
There are several future directions for the scientific research of 2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide 501516, including the development of more potent and selective PPARδ agonists, the investigation of its effects on other diseases, such as neurodegenerative disorders and autoimmune diseases, and the exploration of its potential use in combination with other drugs for synergistic effects. In addition, there is a need for further studies on the long-term safety and efficacy of this compound 501516 in humans.
Scientific Research Applications
2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, increase HDL cholesterol levels, and prevent atherosclerosis in animal models. In addition, this compound 501516 has been found to have anti-tumor effects by inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
2-(3-acetamidophenoxy)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)18-14-6-3-7-15(9-14)22-10-16(21)19-13-5-2-4-12(17)8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOURWNYIVFIXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402126.png)

![4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4402154.png)


![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4402172.png)
![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)

![1-(2-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4402193.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B4402194.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
![5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B4402205.png)